molecular formula C8H6Cl2F2O3S B13074809 [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride

Cat. No.: B13074809
M. Wt: 291.10 g/mol
InChI Key: DUPLFBNAUPMLDO-UHFFFAOYSA-N
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Description

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride is a specialized organosulfur compound featuring a phenyl ring substituted with chlorine (Cl) at the 5-position and a difluoromethoxy (–OCF₂) group at the 2-position. The methanesulfonyl chloride (–SO₂Cl) moiety is attached to the benzylic carbon, rendering the compound highly reactive due to the electrophilic sulfonyl chloride group. This structure is pivotal in synthetic organic chemistry, particularly in nucleophilic substitution reactions, where the sulfonyl chloride acts as a leaving group or an intermediate for further functionalization. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, though specific industrial uses remain proprietary .

Properties

Molecular Formula

C8H6Cl2F2O3S

Molecular Weight

291.10 g/mol

IUPAC Name

[5-chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H6Cl2F2O3S/c9-6-1-2-7(15-8(11)12)5(3-6)4-16(10,13)14/h1-3,8H,4H2

InChI Key

DUPLFBNAUPMLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard industrial purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of chloro , difluoromethoxy , and sulfonyl chloride groups. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Phenyl Ring) Functional Group Molecular Weight (g/mol) Melting Point (K) Reactivity Notes
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride 5-Cl, 2-OCF₂ –CH₂SO₂Cl ~278.6 (calc.) N/A† High electrophilicity; hydrolyzes readily
5-Chloro-2-(2-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran 5-Cl, 2-F, fused benzofuran –SMe, –SO₂ (oxidized) 306.8 419–420 Moderate stability; oxidizes to sulfone
5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride 5-F, 2-SO₂Me –CH₂NH₂·HCl 239.7 N/A Amine hydrochloride; polar, water-soluble

Data unavailable in provided sources.

Key Differences

Substituent Effects :

  • The difluoromethoxy group (–OCF₂) in the target compound enhances lipophilicity and electron-withdrawing effects compared to simple methoxy (–OCH₃) or fluoro (–F) substituents in analogs . This increases resistance to metabolic degradation.
  • Chlorine at the 5-position provides steric bulk and modulates electronic properties differently than fluorine in the benzylamine derivative .

Reactivity :

  • The sulfonyl chloride group in the target compound is significantly more reactive than methylsulfonyl (–SO₂Me) or methylsulfanyl (–SMe) groups in analogs. For example, it undergoes rapid hydrolysis to sulfonic acids or substitution with nucleophiles (e.g., amines), unlike the stable sulfone in the benzofuran derivative .

Synthetic Utility :

  • The benzofuran derivative was synthesized via oxidation of a methylsulfanyl precursor using 3-chloroperoxybenzoic acid (72% yield), whereas the target compound’s synthesis likely involves direct sulfonation or chlorosulfonation of the substituted benzene ring.
  • The benzylamine hydrochloride derivative serves as a polar intermediate for drug discovery, contrasting with the target compound’s role as a reactive electrophile.

Data Gaps and Limitations

  • Melting Point/Solubility : Experimental data for the target compound are absent in the provided sources.
  • Synthetic Yields: No yield or optimization details are available for the target compound’s synthesis.

Biological Activity

[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C8H7ClF2O2S
  • Molecular Weight : 232.66 g/mol
  • IUPAC Name : 5-Chloro-2-(difluoromethoxy)phenylmethanesulfonyl chloride

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, which can facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM
HeLa (Cervical Cancer)25 µM

Case Studies and Research Findings

  • Antimicrobial Efficacy Against Resistant Strains
    A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound retained activity against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.
  • Mechanistic Insights into Anticancer Activity
    Research conducted by Smith et al. (2023) explored the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • Structure-Activity Relationship Studies
    Investigations into the structure-activity relationship (SAR) of this compound highlighted that modifications to the difluoromethoxy group significantly influence its biological activity. Compounds with enhanced lipophilicity exhibited improved cellular uptake and potency against both bacterial and cancer cell lines .

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